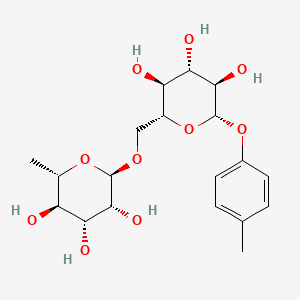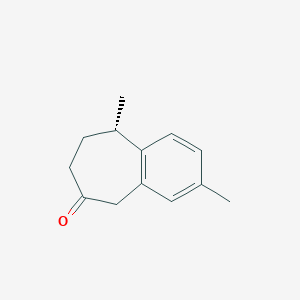
6-Iodo-3-methylene-1-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-3-methylene-1-hexene is an organic compound with the molecular formula C7H11I. It is a halogenated alkene, characterized by the presence of an iodine atom attached to the sixth carbon of a hexene chain, and a methylene group at the third carbon. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methylene-1-hexene typically involves the halogenation of 3-methylene-1-hexene. One common method is the addition of iodine to the double bond of 3-methylene-1-hexene under controlled conditions. This reaction can be carried out in the presence of a solvent such as dichloromethane at low temperatures to ensure selective iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale halogenation processes. These processes would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-3-methylene-1-hexene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the methylene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Addition: Halogens (e.g., bromine) in non-polar solvents, hydrogen gas with a palladium catalyst.
Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) in non-aqueous solvents.
Major Products
Substitution: Formation of 6-hydroxy-3-methylene-1-hexene.
Addition: Formation of dihalogenated alkanes or hydrogenated alkanes.
Oxidation: Formation of epoxides or diols.
Applications De Recherche Scientifique
6-Iodo-3-methylene-1-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-3-methylene-1-hexene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in electrophilic addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the iodine atom, which stabilizes the transition state in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-1-hexene: Similar structure but lacks the methylene group at the third carbon.
6-Bromo-3-methylene-1-hexene: Bromine instead of iodine, leading to different reactivity and properties.
3-Methylene-1-hexene: Lacks the halogen atom, resulting in different chemical behavior.
Uniqueness
6-Iodo-3-methylene-1-hexene is unique due to the presence of both an iodine atom and a methylene group, which confer distinct reactivity patterns. The iodine atom’s large size and polarizability make it a good leaving group, while the methylene group provides a site for further functionalization.
Propriétés
Formule moléculaire |
C7H11I |
|---|---|
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
6-iodo-3-methylidenehex-1-ene |
InChI |
InChI=1S/C7H11I/c1-3-7(2)5-4-6-8/h3H,1-2,4-6H2 |
Clé InChI |
GHWGEJVLMJRSPE-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)









![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)


![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
